molecular formula C13H14BrN5O3S2 B2520669 2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-71-4

2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2520669
CAS No.: 1105197-71-4
M. Wt: 432.31
InChI Key: PNJKGWKHDIKVTO-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups, including a bromofuran, piperazine, thiadiazole, and acetamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups . The bromofuran and piperazine rings, along with the thiadiazole ring, would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the electron-rich furan and thiadiazole rings, and the electron-deficient piperazine ring . The acetamide group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) and a halogen (bromine) could result in a relatively high molecular weight . The compound is likely to have a complex polarity profile due to the presence of both polar (acetamide) and nonpolar (bromofuran) regions .

Scientific Research Applications

Synthesis and Biological Activities

The compound under discussion is closely related to a class of novel 1,3,4-thiadiazole amide compounds containing piperazine, which have been synthesized for various biological activities. These compounds have shown inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications for controlling bacterial diseases in crops. Additionally, certain derivatives have demonstrated antiviral activity against tobacco mosaic virus, suggesting potential for development as antiviral agents (Xia, 2015).

Antitumor Activity

Several studies have been conducted on similar compounds for their antitumor activities. N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. These findings indicate the potential of this class of compounds, including 2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, for development as anticancer drugs (Wu et al., 2017).

Antimicrobial and Antileishmanial Activities

Compounds within this chemical class have also been investigated for their antimicrobial activities. Specifically, thiadiazolyl piperazine and thiadiazolyl-imidazole derivatives have been synthesized from biologically active stearic acid and tested against strains of gram-positive, gram-negative bacteria, and fungi. Their nonionic surfactant properties were evaluated for physico-chemical and surface properties as well as biodegradability, highlighting their diverse potential applications (Abdelmajeid et al., 2017). Additionally, novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents have shown significant antileishmanial activity against Leishmania major, further indicating the potential therapeutic applications of these compounds (Tahghighi et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . The presence of a bromine atom could potentially make the compound hazardous due to the possibility of forming harmful brominated byproducts .

Properties

IUPAC Name

2-[[5-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O3S2/c14-9-2-1-8(22-9)11(21)18-3-5-19(6-4-18)12-16-17-13(24-12)23-7-10(15)20/h1-2H,3-7H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJKGWKHDIKVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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